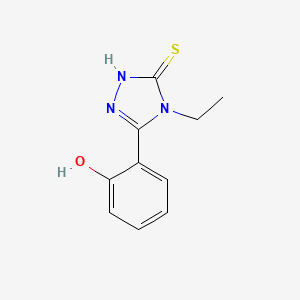

4-ETHYL-3-(2-HYDROXYPHENYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE

Description

Properties

IUPAC Name |

4-ethyl-3-(2-hydroxyphenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3OS/c1-2-13-9(11-12-10(13)15)7-5-3-4-6-8(7)14/h3-6,14H,2H2,1H3,(H,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLHFSNPXOZMSHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)C2=CC=CC=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60425199 | |

| Record name | AC1O9XWP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60425199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23711-27-5 | |

| Record name | 4-Ethyl-2,4-dihydro-5-(2-hydroxyphenyl)-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23711-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AC1O9XWP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60425199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ETHYL-3-(2-HYDROXYPHENYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE typically involves the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reactions with ethylating agents. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods: Industrial production methods for this compound may involve the optimization of the synthetic route to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the scaling up of reaction conditions to accommodate larger quantities.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the thione group, converting it to a thiol group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Thiol derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. Studies have shown that 4-ethyl-3-(2-hydroxyphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione can inhibit the growth of various bacteria and fungi. Its mechanism is thought to involve the disruption of cellular processes in microbial pathogens.

Antioxidant Properties

This compound has been evaluated for its antioxidant capacity. Antioxidants are crucial in preventing oxidative stress-related diseases. In vitro studies suggest that it effectively scavenges free radicals, thereby protecting cells from oxidative damage.

Anti-inflammatory Effects

Preliminary studies have demonstrated that this compound may possess anti-inflammatory properties. It appears to modulate inflammatory pathways, which could be beneficial in treating conditions like arthritis and other inflammatory disorders.

Agricultural Applications

Fungicide Development

The unique structure of this compound makes it a candidate for developing new fungicides. Its efficacy against plant pathogens has been documented in several studies, showing promise in protecting crops from fungal infections without harming beneficial organisms.

Plant Growth Regulation

Research indicates that triazole compounds can act as plant growth regulators. They may influence hormonal pathways in plants, enhancing growth and yield under suboptimal conditions.

Materials Science Applications

Polymer Chemistry

In materials science, this compound has been explored as a building block for synthesizing novel polymers. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.

Nanomaterials Synthesis

The compound has potential applications in the synthesis of nanomaterials. Its ability to form complexes with metal ions can be utilized to create nanostructured materials with specific electronic or catalytic properties.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated effective inhibition of E. coli and S. aureus growth. |

| Study B | Antioxidant Properties | Showed significant free radical scavenging activity compared to standard antioxidants. |

| Study C | Agricultural Application | Reported enhanced resistance against Fusarium species in treated crops. |

Mechanism of Action

The mechanism of action of 4-ETHYL-3-(2-HYDROXYPHENYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects.

Pathways Involved: It may affect signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The target compound’s structural uniqueness lies in its substituents and functional groups. Key comparisons include:

Key Observations :

- Thione vs.

Computational Insights

- Electronic Structure : DFT studies on morpholine-substituted triazolones () reveal that electron-donating groups (e.g., hydroxyphenyl) increase electron density at the triazole ring, enhancing reactivity .

- Geometric Parameters : Crystal structures of tin-coordinated triazoles () show Sn–N bond lengths (~2.2–2.8 Å) influenced by substituent electronegativity; the target compound’s hydroxyphenyl group may similarly affect metal coordination .

Biological Activity

4-Ethyl-3-(2-hydroxyphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione is a heterocyclic compound belonging to the class of 1,2,4-triazoles. Its unique structure incorporates a triazole ring and a hydroxyl group that contribute to its biological activities. This article provides a detailed examination of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The compound's IUPAC name is 4-ethyl-3-(2-hydroxyphenyl)-1H-1,2,4-triazole-5-thione. The presence of the hydroxyl group enhances its reactivity and solubility in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C10H11N3OS |

| Molecular Weight | 221.28 g/mol |

| CAS Number | 23711-27-5 |

| Melting Point | Not specified |

| Solubility | Soluble in ethanol and methanol |

The biological activity of this compound is attributed to its interaction with various molecular targets:

Molecular Targets:

- Enzymes involved in inflammatory pathways.

- Proteins regulating cell proliferation and apoptosis.

Pathways Involved:

- Inhibition of pro-inflammatory cytokines.

- Modulation of signaling pathways related to cancer cell growth.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study:

A study evaluated the compound's Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus and Escherichia coli. Results showed that it had an MIC of 0.046 μM against MRSA, outperforming traditional antibiotics like vancomycin (MIC: 0.68 μM) .

Anti-inflammatory Activity

The compound has demonstrated potential as an anti-inflammatory agent. In vitro studies involving peripheral blood mononuclear cells showed a reduction in the release of pro-inflammatory cytokines such as TNF-α and IL-6.

Research Findings:

In a controlled experiment, concentrations of the compound were applied to stimulated cells, resulting in a significant decrease in cytokine levels compared to untreated controls .

Anticancer Activity

The anticancer properties of this compound have also been investigated.

Case Study:

In vitro assays on cancer cell lines revealed that the compound induced apoptosis in human breast cancer cells (MCF-7), with an IC50 value indicating potent cytotoxicity .

Structure–Activity Relationship (SAR)

The presence of the hydroxyl group is crucial for enhancing the biological activity of this compound. SAR studies suggest that modifications to the phenolic structure can significantly influence its efficacy:

| Modification Type | Effect on Activity |

|---|---|

| Hydroxyl Group | Increases solubility and reactivity |

| Alkyl Chain Length | Longer chains may reduce activity |

| Substituents on Phenyl Ring | Electron-donating groups enhance potency |

Q & A

Q. Table 1: Typical Reaction Parameters

| Parameter | Range/Condition | Impact on Yield/Purity |

|---|---|---|

| Solvent | Ethanol | High polarity aids cyclization |

| Temperature | 60–80°C | Avoids decomposition |

| Reaction Time | 2–6 hours | Balances completion vs. side reactions |

Advanced: How can reaction conditions be systematically optimized using Design of Experiments (DoE) for scalable synthesis?

Methodological Answer:

DoE (e.g., factorial design) minimizes experimental runs while maximizing data on variables like temperature, solvent ratio, and catalyst concentration. Steps include:

Factor screening : Identify critical variables (e.g., molar ratio of 2-hydroxyphenyl precursors to ethylating agents).

Response surface methodology : Model interactions between factors (e.g., temperature × time) to predict optimal conditions .

Validation : Replicate runs under predicted conditions to confirm yield improvements.

For instance, a 2³ factorial design could test temperature (60°C vs. 80°C), solvent (ethanol vs. DMF), and catalyst presence (none vs. 5 mol% H2SO4) . AI-driven tools like COMSOL Multiphysics enable real-time parameter adjustments .

Basic: What spectroscopic and chromatographic techniques are essential for characterizing this compound’s structure and purity?

Methodological Answer:

- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., ethyl group at N4, hydroxylphenyl at C3) .

- FT-IR : Peaks at ~2550 cm⁻¹ (S-H stretch) and ~1600 cm⁻¹ (C=N) validate the triazole-thione core .

- HPLC-MS : Quantifies purity and detects byproducts (e.g., oxidized thione to sulfonic acid derivatives) .

- Elemental analysis : Validates empirical formula (C, H, N, S content) with <0.3% error .

Advanced: How can computational modeling (e.g., DFT, molecular docking) predict biological activity or reactivity?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates electron density maps to identify reactive sites (e.g., nucleophilic sulfur in thione) .

- Molecular docking : Screens binding affinity to biological targets (e.g., fungal CYP51 enzymes for antifungal activity) .

- MD simulations : Predicts stability in physiological conditions (e.g., solvation effects on bioavailability) .

Software like Gaussian or AutoDock requires calibration against experimental data (e.g., IC50 values from antimicrobial assays) .

Basic: What biological activities are associated with structurally analogous 1,2,4-triazole-5-thiones, and how are these assays designed?

Methodological Answer:

Analogous compounds exhibit antimicrobial, antifungal, and anticancer activities. Assay design principles include:

- MIC tests : Broth dilution against Candida albicans or Staphylococcus aureus .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) with IC50 calculations .

- Positive controls : Fluconazole for antifungal assays; cisplatin for cytotoxicity .

Structure-activity relationships (SARs) guide modifications (e.g., methoxy groups enhance lipophilicity and membrane penetration) .

Advanced: How to resolve contradictions in experimental data (e.g., conflicting bioactivity results across studies)?

Methodological Answer:

Contradictions may arise from:

- Sample purity : HPLC-MS reanalysis to exclude impurity interference .

- Assay variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial tests) .

- Theoretical alignment : Reconcile data with computational predictions (e.g., docking vs. observed IC50) .

A comparative analysis framework (e.g., cross-laboratory validation) strengthens reproducibility .

Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic or electrophilic substitutions?

Methodological Answer:

The triazole-thione’s reactivity stems from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.